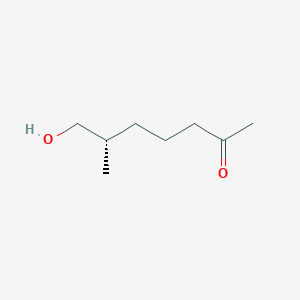
(6S)-7-Hydroxy-6-methylheptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6S)-7-Hydroxy-6-methylheptan-2-one, also known as sulcatone, is a volatile organic compound that is found in the urine of several animal species, including humans. It is known for its musky odor and is often used in perfumes and fragrances. While sulcatone has been extensively studied for its olfactory properties, its potential applications in scientific research have only recently been explored.
Aplicaciones Científicas De Investigación
Sulcatone has been shown to have several potential applications in scientific research. It has been found to be a useful biomarker for several diseases, including Parkinson's disease and Alzheimer's disease. Sulcatone levels have been found to be significantly higher in the urine of patients with Parkinson's disease compared to healthy controls. This suggests that (6S)-7-Hydroxy-6-methylheptan-2-one may be a useful diagnostic tool for the disease. Additionally, (6S)-7-Hydroxy-6-methylheptan-2-one has been found to have antimicrobial properties and may be useful in the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of (6S)-7-Hydroxy-6-methylheptan-2-one is not well understood. However, it has been suggested that (6S)-7-Hydroxy-6-methylheptan-2-one may act as a signaling molecule in the brain, similar to other volatile organic compounds. It may also interact with certain enzymes and receptors in the body, leading to its observed effects.
Efectos Bioquímicos Y Fisiológicos
Sulcatone has been found to have several biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species in cells, which can lead to oxidative stress. Sulcatone has also been found to affect the expression of certain genes in cells, suggesting that it may have a role in regulating gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulcatone has several advantages for use in lab experiments. It is a volatile compound, which makes it easy to measure using gas chromatography. Additionally, its musky odor makes it easy to detect. However, (6S)-7-Hydroxy-6-methylheptan-2-one has a relatively short half-life, which can make it difficult to study in vivo. Additionally, its low yield using traditional synthesis methods can make it expensive to use in large quantities.
Direcciones Futuras
There are several future directions for research on (6S)-7-Hydroxy-6-methylheptan-2-one. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of (6S)-7-Hydroxy-6-methylheptan-2-one and its potential applications in disease diagnosis and treatment. Finally, more research is needed to explore the potential antimicrobial properties of (6S)-7-Hydroxy-6-methylheptan-2-one and its potential use in the development of new antibiotics.
Conclusion:
(6S)-7-Hydroxy-6-methylheptan-2-one, or (6S)-7-Hydroxy-6-methylheptan-2-one, is a volatile organic compound that has several potential applications in scientific research. While its olfactory properties have been extensively studied, its potential as a biomarker for disease and its antimicrobial properties are only beginning to be explored. Further research is needed to fully understand the mechanism of action of (6S)-7-Hydroxy-6-methylheptan-2-one and its potential applications in disease diagnosis and treatment.
Métodos De Síntesis
Sulcatone can be synthesized using a variety of methods, including the oxidation of 6-methylhept-5-en-2-one using potassium permanganate or chromic acid. Another method involves the oxidation of 6-methylhept-5-en-2-ol using potassium dichromate. The yield of (6S)-7-Hydroxy-6-methylheptan-2-one using these methods is typically low, and alternative methods, such as the use of enzymes, are being explored.
Propiedades
Número CAS |
130486-85-0 |
|---|---|
Nombre del producto |
(6S)-7-Hydroxy-6-methylheptan-2-one |
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
(6S)-7-hydroxy-6-methylheptan-2-one |
InChI |
InChI=1S/C8H16O2/c1-7(6-9)4-3-5-8(2)10/h7,9H,3-6H2,1-2H3/t7-/m0/s1 |
Clave InChI |
GWRSINQMTFUHBY-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](CCCC(=O)C)CO |
SMILES |
CC(CCCC(=O)C)CO |
SMILES canónico |
CC(CCCC(=O)C)CO |
Sinónimos |
2-Heptanone, 7-hydroxy-6-methyl-, (S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



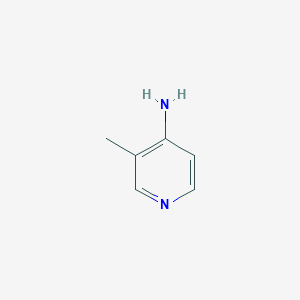
![[Diisocyanato(phenyl)methyl]benzene](/img/structure/B157718.png)
![4-Methyl-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B157719.png)
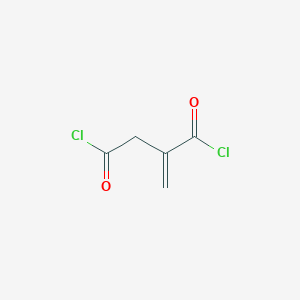
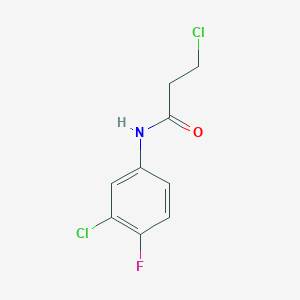

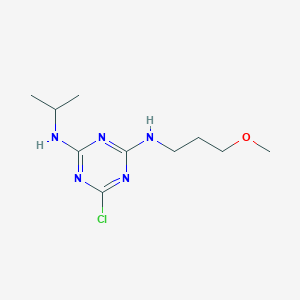
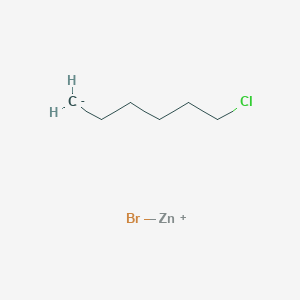
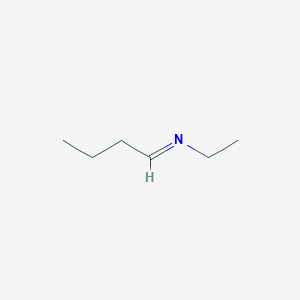
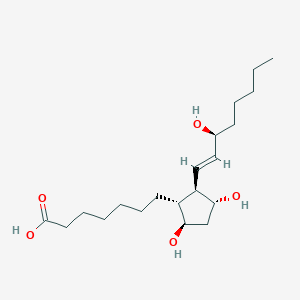
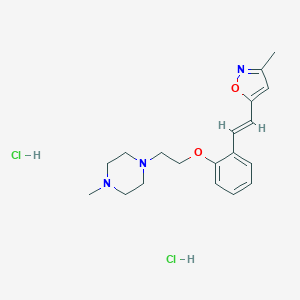
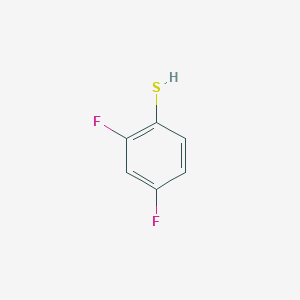
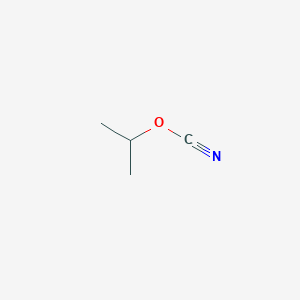
![1,3,5[10]-ESTRATRIENE-3,16alpha,17beta-TRIOL 16-GLUCURONIDE SODIUM SALT](/img/structure/B157742.png)